5-Methyl-1,3-benzoxazole-2-carbaldehyde
Overview
Description
5-Methyl-1,3-benzoxazole-2-carbaldehyde is an organic compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1,3-benzoxazole-2-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with acetic anhydride to form 2-acetylaminophenol, which is then cyclized with formic acid to yield the desired benzoxazole derivative .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1,3-benzoxazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products
Oxidation: 5-Methyl-1,3-benzoxazole-2-carboxylic acid.
Reduction: 5-Methyl-1,3-benzoxazole-2-methanol.
Substitution: Various halogenated derivatives depending on the substituent used.
Scientific Research Applications
5-Methyl-1,3-benzoxazole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer activity, particularly against colorectal carcinoma.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Methyl-1,3-benzoxazole-2-carbaldehyde varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. For example, its antimicrobial activity may involve disruption of bacterial cell wall synthesis or interference with metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1,3-benzoxazole-5-carbaldehyde
- 5-Chloro-1,3-benzoxazole-2-carbaldehyde
- 2-Methylbenzoxazole
Uniqueness
5-Methyl-1,3-benzoxazole-2-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to other benzoxazole derivatives, it may exhibit different pharmacological properties or chemical behavior, making it a valuable compound for targeted research and development .
Properties
IUPAC Name |
5-methyl-1,3-benzoxazole-2-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-6-2-3-8-7(4-6)10-9(5-11)12-8/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIUXIBFASDUYMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601289184 | |
Record name | 5-Methyl-2-benzoxazolecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601289184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944898-91-3 | |
Record name | 5-Methyl-2-benzoxazolecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=944898-91-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-2-benzoxazolecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601289184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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